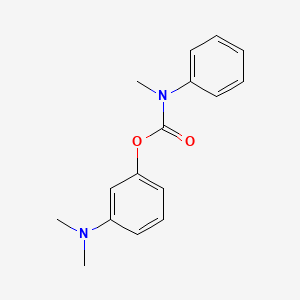
3-(Dimethylamino)phenyl methyl(phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)phenyl methyl(phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis. This particular compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a methyl(phenyl)carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)phenyl methyl(phenyl)carbamate typically involves the reaction of 3-(dimethylamino)phenol with methyl(phenyl)carbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The use of catalysts, such as indium triflate, can enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)phenyl methyl(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)phenyl methyl(phenyl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)phenyl methyl(phenyl)carbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)phenyl methylcarbamate
- 3-(Dimethylamino)phenyl ethylcarbamate
- 3-(Dimethylamino)phenyl isopropylcarbamate
Uniqueness
3-(Dimethylamino)phenyl methyl(phenyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns, stability, and enzyme inhibition profiles .
Eigenschaften
CAS-Nummer |
62899-59-6 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
[3-(dimethylamino)phenyl] N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C16H18N2O2/c1-17(2)14-10-7-11-15(12-14)20-16(19)18(3)13-8-5-4-6-9-13/h4-12H,1-3H3 |
InChI-Schlüssel |
JICHZKMYCWGXGU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC=C1)OC(=O)N(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















